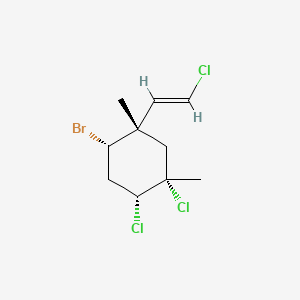
Cyclohexane, 2-bromo-4,5-dichloro-1-(2-chloroethenyl)-1,5-dimethyl-, (1alpha(E),2beta,4beta,5alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 2-bromo-4,5-dichloro-1-(2-chloroethenyl)-1,5-dimethyl-, (1alpha(E),2beta,4beta,5alpha)- is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple halogen atoms (bromine and chlorine) and a chloroethenyl group attached to a cyclohexane ring. The stereochemistry of the compound is specified by the (1alpha(E),2beta,4beta,5alpha) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 2-bromo-4,5-dichloro-1-(2-chloroethenyl)-1,5-dimethyl-, (1alpha(E),2beta,4beta,5alpha)- typically involves multiple steps. One common method includes the halogenation of cyclohexane derivatives followed by the introduction of the chloroethenyl group. The reaction conditions often require the use of halogenating agents such as bromine and chlorine under controlled temperatures and pressures to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 2-bromo-4,5-dichloro-1-(2-chloroethenyl)-1,5-dimethyl-, (1alpha(E),2beta,4beta,5alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted cyclohexane derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane with fewer halogen substituents.
Scientific Research Applications
Cyclohexane, 2-bromo-4,5-dichloro-1-(2-chloroethenyl)-1,5-dimethyl-, (1alpha(E),2beta,4beta,5alpha)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexane, 2-bromo-4,5-dichloro-1-(2-chloroethenyl)-1,5-dimethyl-, (1alpha(E),2beta,4beta,5alpha)- involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and chloroethenyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: Another halogenated compound with different functional groups and reactivity.
Allylamine: An unsaturated amine with distinct chemical properties and applications.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used as a condensing agent in organic synthesis.
Uniqueness
Cyclohexane, 2-bromo-4,5-dichloro-1-(2-chloroethenyl)-1,5-dimethyl-, (1alpha(E),2beta,4beta,5alpha)- is unique due to its specific stereochemistry and the combination of halogen atoms and a chloroethenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
66389-40-0 |
|---|---|
Molecular Formula |
C10H14BrCl3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,2R,4S,5S)-4-bromo-1,2-dichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane |
InChI |
InChI=1S/C10H14BrCl3/c1-9(3-4-12)6-10(2,14)8(13)5-7(9)11/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-,8+,9+,10-/m0/s1 |
InChI Key |
RUGBKCUWZCCZDR-VQIRCWNTSA-N |
Isomeric SMILES |
C[C@]1(C[C@]([C@@H](C[C@@H]1Br)Cl)(C)Cl)/C=C/Cl |
Canonical SMILES |
CC1(CC(C(CC1Br)Cl)(C)Cl)C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


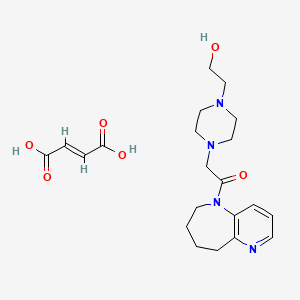

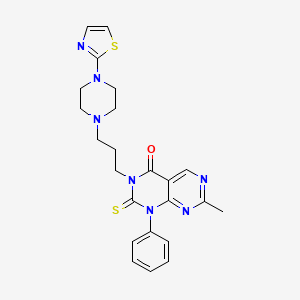
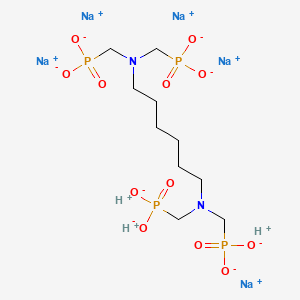

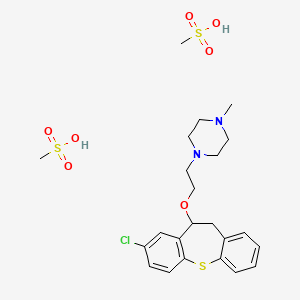



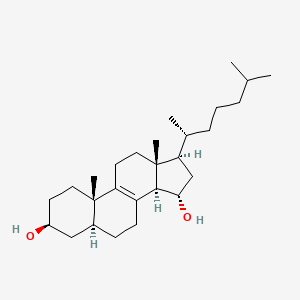
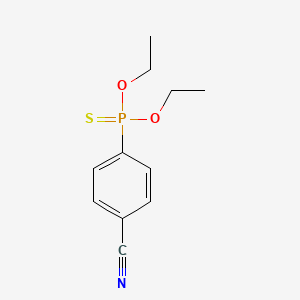
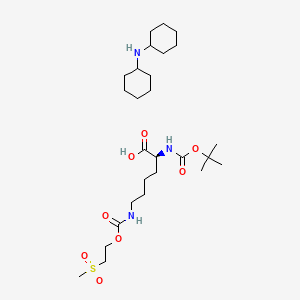
![1-[1-(Isobutoxy)ethoxy]-3-methylbutane](/img/structure/B15182974.png)

